molecular formula C16H21ClN2O4 B11206712 1-[(2-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1042363-85-8

1-[(2-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B11206712
CAS No.: 1042363-85-8
M. Wt: 340.80 g/mol
InChI Key: UDBAOKLPXAUXJT-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)-5-oxopyrrolidine-2-carboxamide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethoxyethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with 2,2-dimethoxyethylamine to form an intermediate. This intermediate is then reacted with a pyrrolidine-2,5-dione derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)-5-oxopyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer oxygen atoms.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1042363-85-8

Molecular Formula

C16H21ClN2O4

Molecular Weight

340.80 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H21ClN2O4/c1-22-15(23-2)9-18-16(21)13-7-8-14(20)19(13)10-11-5-3-4-6-12(11)17/h3-6,13,15H,7-10H2,1-2H3,(H,18,21)

InChI Key

UDBAOKLPXAUXJT-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1CCC(=O)N1CC2=CC=CC=C2Cl)OC

Origin of Product

United States

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